molecular formula C13H20N2O4S2 B5563125 1-(phenylsulfonyl)-4-(propylsulfonyl)piperazine

1-(phenylsulfonyl)-4-(propylsulfonyl)piperazine

Cat. No. B5563125
M. Wt: 332.4 g/mol
InChI Key: ZFHVKUSTQPFGAO-UHFFFAOYSA-N
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Description

1-(phenylsulfonyl)-4-(propylsulfonyl)piperazine, also known as PSP, is a chemical compound that has gained significant attention in the field of scientific research. PSP is a piperazine derivative that has been synthesized through a multi-step process. The compound has shown promising results in various studies, leading to its potential applications in the field of medicine and biochemistry.

Scientific Research Applications

Adenosine A2B Receptor Antagonists Development

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were synthesized and characterized, leading to the discovery of potent adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity towards the A2B receptor, with notable examples being PSB-09120 and PSB-0788. Furthermore, PSB-603 was developed as an A2B-specific antagonist, demonstrating high affinity and selectivity, making it a valuable pharmacological tool for the selective labeling of A2B receptors (Borrmann et al., 2009).

Enzymatic Oxidative Metabolism

The oxidative metabolism of Lu AA21004, a novel antidepressant, involved various cytochrome P450 enzymes. This study provides insight into the metabolism pathways of compounds containing piperazine and sulfonyl groups, highlighting the enzyme kinetics and the formation of metabolites like 4-hydroxy-phenyl metabolite and sulfoxide, among others (Hvenegaard et al., 2012).

Sulfomethylation of Polyazamacrocycles

Sulfomethylation techniques have been applied to piperazine and other polyazamacrocycles, providing a route to synthesize mixed-side-chain macrocyclic chelates. This method enables the introduction of sulfonate groups, which are pivotal for the development of mono- and diacetate, phosphonate, and phosphinate derivatives of these macrocycles, showcasing the versatility of sulfomethylation in creating functionalized compounds for potential applications in chelation therapy or radiolabeling (van Westrenen & Sherry, 1992).

Antibacterial Agents Development

Research into N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine revealed that these compounds exhibit suitable antibacterial properties. The synthesized molecules showed inhibitory potential against pathogenic bacterial strains like Bacillus subtilis and Escherichia coli, demonstrating the relevance of sulfonyl and piperazine functional groups in developing new antibacterial agents (Abbasi et al., 2020).

Melanocortin Receptor Ligands

Piperazine analogues of the melanocortin 4 receptor (MC4R) specific agonist "THIQ" were synthesized, highlighting the structural and pharmacological characterization of these compounds. These studies contribute to the understanding of MC4R ligand interactions and offer a basis for the development of new therapeutic agents targeting melanocortin receptors, showcasing the application of piperazine derivatives in receptor-ligand studies (Mutulis et al., 2004).

properties

IUPAC Name

1-(benzenesulfonyl)-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-2-12-20(16,17)14-8-10-15(11-9-14)21(18,19)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHVKUSTQPFGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-4-(propylsulfonyl)piperazine

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